3'-Chloro-2-pyrrolidinomethyl benzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWQOZRTCJQMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643646 | |
| Record name | (3-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-50-0 | |
| Record name | (3-Chlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Design and Methodological Approaches for 3 Chloro 2 Pyrrolidinomethyl Benzophenone
Strategic Frameworks for the Chemical Synthesis of Substituted Benzophenones
Convergent and Divergent Synthetic Pathways
Divergent Synthesis: Conversely, a divergent synthetic plan starts with a common chemical scaffold that is subsequently modified to create a library of related compounds. wikipedia.org In this context, a core benzophenone (B1666685) structure could be synthesized first and then subjected to a series of reactions to introduce the chloro and pyrrolidinomethyl substituents at the desired positions. This method is particularly advantageous for exploring structure-activity relationships by generating a variety of analogs from a single precursor. wikipedia.org
Selection of Key Starting Materials and Precursors
The judicious selection of starting materials is fundamental to the synthetic design. For the construction of 3'-Chloro-2-pyrrolidinomethyl benzophenone, several commercially available or readily synthesizable precursors can be considered:
For the 3-chlorophenyl moiety: 3-Chlorobenzoyl chloride is a common and reactive starting material for introducing the 3-chlorobenzoyl group. google.com Alternatively, 3-chlorobenzoic acid or 3-chlorobenzonitrile (B1581422) could be employed and converted to a suitable reactive intermediate.
For the 2-(pyrrolidinomethyl)phenyl moiety: Toluene (B28343) can serve as an inexpensive starting point, which would then require functionalization, such as benzylic bromination followed by nucleophilic substitution with pyrrolidine (B122466). Another approach could start with 2-chlorotoluene, where the chloro group can be displaced by pyrrolidine prior to the introduction of the carbonyl group.
A patent describes the synthesis of 3'-chloropropiophenone (B116997) from propiophenone (B1677668) and chlorine using aluminum trichloride (B1173362) as a catalyst. google.com Another key intermediate, 3'-Chloro-2-bromopropiophenone, is also noted for its utility in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
Formation of the Benzophenone Core Structure
The central ketone linkage in benzophenones is most commonly forged using the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction provides a direct method for attaching an acyl group to an aromatic ring.
Friedel-Crafts Acylation Protocols in Benzophenone Synthesis
The Friedel-Crafts acylation involves the reaction of an acylating agent, such as an acyl chloride, with an aromatic compound in the presence of a Lewis acid catalyst. youtube.comlibretexts.org For instance, the reaction of benzene (B151609) with benzoyl chloride in the presence of aluminum chloride yields benzophenone. google.com
A variety of catalytic systems can be employed for Friedel-Crafts acylation, each with its own set of advantages and limitations.
Traditional Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly effective and widely used. researchgate.net However, they are typically required in stoichiometric amounts and can lead to harsh reaction conditions. researchgate.net
Brønsted Acids: Strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), can also catalyze the acylation, often with only a catalytic amount being necessary. uni-stuttgart.de
Modern Catalytic Systems: To overcome the drawbacks of traditional catalysts, more sustainable alternatives have been developed. These include ionic liquids, which can act as both solvent and catalyst, and solid acid catalysts like zeolites, which offer the benefit of being recyclable. researchgate.net The use of deep eutectic solvents under microwave irradiation has also been shown to promote high yields in shorter reaction times. researchgate.net
The optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial for maximizing the yield and minimizing side products. researchgate.net
| Catalytic System | Examples | Key Advantages | Potential Drawbacks |
| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, readily available. researchgate.net | Stoichiometric amounts often needed, harsh conditions, waste generation. researchgate.net |
| Brønsted Acids | Trifluoromethanesulfonic acid (TfOH) | Can be used in catalytic amounts. uni-stuttgart.de | Can be corrosive. |
| Ionic Liquids | BmimCl–FeCl₃ | Can act as both catalyst and solvent, potentially reusable. researchgate.net | Catalyst deactivation can occur upon recycling. researchgate.net |
| Solid Acid Catalysts | Zeolites, Clays | Reusable, environmentally friendly. | May require higher temperatures. |
Regiochemical Control in Aromatic Acylation
When the aromatic ring being acylated is already substituted, the position of the incoming acyl group is directed by the existing substituent(s). This regioselectivity is governed by the electronic and steric properties of the groups on the ring.
In the synthesis of this compound, achieving the correct substitution pattern is critical. The chloro group is a deactivating but ortho, para-directing substituent, while the pyrrolidinomethyl group is an activating and ortho, para-directing group. To ensure the desired connectivity, a common strategy is to perform the Friedel-Crafts acylation on a monosubstituted ring and introduce the second substituent later.
For example, the Friedel-Crafts acylation of toluene with 3-chlorobenzoyl chloride would predominantly yield the para-substituted product, 4-methyl-3'-chlorobenzophenone, due to the steric hindrance at the ortho position. Subsequent benzylic bromination and reaction with pyrrolidine would then lead to the desired product.
Alternatively, to avoid issues with regioselectivity, a convergent synthesis using pre-functionalized starting materials is often preferred. For instance, the coupling of a Grignard reagent derived from 1-bromo-2-(pyrrolidinomethyl)benzene with 3-chlorobenzaldehyde, followed by oxidation of the resulting alcohol, would unambiguously yield this compound. nih.gov
| Aromatic Substrate | Acylating Agent | Major Product | Directing Influence |
| Toluene | Benzoyl Chloride | 4-Methylbenzophenone | The methyl group is an ortho, para-director, with the para position being sterically favored. uni-stuttgart.de |
| Chlorobenzene (B131634) | Benzoyl Chloride | 4-Chlorobenzophenone | The chloro group is an ortho, para-director, with the para position being sterically favored. uni-stuttgart.de |
| Anisole | Benzoyl Chloride | 4-Methoxybenzophenone | The methoxy (B1213986) group is a strongly activating ortho, para-director. uni-stuttgart.de |
Alternative Carbon-Carbon Bond Formation Strategies
The creation of the 3'-chlorobenzophenone skeleton is a critical step. While traditional methods like Friedel-Crafts acylation are viable, they often require harsh conditions and stoichiometric Lewis acids. chemistryviews.org Modern organometallic chemistry offers milder and more versatile alternatives for forging the crucial aryl-carbonyl-aryl linkage.
Organometallic Coupling Reactions
Organometallic cross-coupling reactions provide powerful and highly selective methods for the synthesis of diaryl ketones. These reactions typically involve the palladium- or rhodium-catalyzed coupling of an organometallic reagent with an aryl halide or a derivative. researchgate.netorganic-chemistry.org
A prominent strategy is the Suzuki-Miyaura coupling, which can be adapted for ketone synthesis. For instance, the coupling of an arylboronic acid with an acyl chloride is a well-established method. organic-chemistry.org In a potential synthesis of the 3'-chlorobenzophenone core, 3-chlorophenylboronic acid could be coupled with 2-substituted-benzoyl chloride derivatives. Palladium catalysts, such as those supported by phosphine (B1218219) ligands, are commonly employed to facilitate this transformation. organic-chemistry.org
Another powerful approach is the carbonylative coupling reaction. A three-component coupling of an aryl bromide, carbon monoxide, and a boronic acid can construct the diaryl ketone in a single step. nih.gov For example, 1-bromo-3-chlorobenzene (B44181) could be reacted with a suitable 2-substituted-phenylboronic acid under a carbon monoxide atmosphere in the presence of a palladium catalyst to yield the desired benzophenone structure. nih.gov Ruthenium-catalyzed couplings of arylboronic acids with aryl aldehydes also represent an efficient pathway to diaryl ketones. researchgate.netoup.com
Table 1: Comparison of Organometallic Coupling Reactions for Diaryl Ketone Synthesis
| Coupling Reaction | Reactants | Catalyst System (Example) | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura Acyl Coupling | Arylboronic Acid + Acyl Chloride | Pd(PPh₃)₄, PdCl₂(dppf) | High functional group tolerance, mild conditions. organic-chemistry.org |
| Carbonylative Suzuki Coupling | Aryl Halide + Arylboronic Acid + CO | Pd(OAc)₂ / cataCXium A | Atom-economical, builds ketone directly. nih.gov |
| Rhodium-Catalyzed Coupling | Arylboronic Acid + Aryl Aldehyde | Rhodium complex + Base | High yields under mild conditions. researchgate.net |
| Ruthenium-Catalyzed Coupling | Arylboronic Acid + Aryl Aldehyde | [RuHCl(CO)(PPh₃)₃] + Base | Efficient conversion of aldehydes to ketones. researchgate.netoup.com |
Advanced Aryl Ketone Synthesis Methods
Beyond traditional cross-coupling, several advanced methods have emerged for aryl ketone synthesis, offering unique reactivity and substrate scope. Photoredox catalysis, for example, enables C-H functionalization and couplings under exceptionally mild, light-mediated conditions. researchgate.net A synergistic approach combining photoredox, nickel, and hydrogen atom transfer (HAT) catalysis allows for the direct functionalization of aldehyde C-H bonds with aryl bromides to form ketones. organic-chemistry.org
Decarboxylative coupling reactions provide another innovative route. For example, a palladium-catalyzed decarboxylative coupling between an aryl α-keto carboxylic acid and an aryl diazonium salt can produce unsymmetrical diaryl ketones. organic-chemistry.org These methods avoid the need for pre-formed organometallic reagents, often using more readily available starting materials. researchgate.net
Introduction of the 2-Pyrrolidinomethyl Moiety
The final key transformation is the installation of the 2-pyrrolidinomethyl group onto the benzophenone scaffold. This is typically achieved via a nucleophilic substitution reaction on a pre-functionalized benzophenone, such as 3'-chloro-2-(halomethyl)benzophenone.
Reductive Amination Methodologies
Reductive amination stands as a cornerstone in the synthesis of amines, offering a powerful method for the formation of carbon-nitrogen bonds. harvard.edu This technique is particularly valuable as it often circumvents issues of overalkylation that can plague direct alkylation methods. harvard.edu The process is broadly defined as the reaction of a carbonyl compound with an amine or ammonia (B1221849) in the presence of a reducing agent. It is estimated that this method is utilized in approximately 25% of all C–N bond formations within the pharmaceutical industry. mdpi.com
The synthesis of this compound via this pathway would theoretically involve the reaction of a suitable benzophenone precursor containing a carbonyl group (an aldehyde or ketone) at the 2-position with pyrrolidine. The reaction proceeds through the formation of an intermediate imine or iminium ion, which is subsequently reduced in the same reaction vessel (a "one-pot" procedure) to yield the desired tertiary amine.
A critical aspect of successful reductive amination is the choice of reducing agent. The agent must selectively reduce the protonated iminium ion intermediate faster than it reduces the initial carbonyl compound. harvard.edu Reagents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are frequently employed for this purpose due to their mild nature and selectivity. harvard.edu
The Borch reduction, which uses sodium cyanoborohydride, is a classic example. It is typically performed under mildly acidic conditions (pH 6-7) to facilitate iminium ion formation without causing significant reduction of the starting aldehyde or ketone. harvard.edu While effective, the high toxicity of cyanide-based reagents and their byproducts necessitates careful handling and disposal. harvard.edu Sodium triacetoxyborohydride offers a less toxic alternative that is also highly effective for a wide range of substrates, including aromatic aldehydes and ketones with various amines. harvard.edu
The general reaction scheme for the reductive amination to form the target compound is as follows:
Scheme 1: General Reductive Amination Pathway
The selection of the specific reducing agent and reaction conditions can significantly impact the yield and purity of the final product.
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Typical Substrates | Key Characteristics |
|---|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Effective under mild acidic conditions; selective for iminium ions; highly toxic. harvard.edu |
| Sodium Triacetoxyborohydride | Na(OAc)₃BH | Aldehydes, Ketones | Milder, less toxic alternative to NaBH₃CN; does not require pH control; high functional group tolerance. harvard.edu |
Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound
Following synthesis, a multi-step purification process is essential to isolate this compound from unreacted starting materials, reagents, and reaction byproducts. The choice of techniques depends on the physical state (solid or liquid) and properties of the crude product and its impurities. A combination of chromatography, recrystallization, and distillation is often employed to achieve high purity. researchgate.net
Chromatographic Separation Methods (e.g., Column Chromatography)
Column chromatography is a fundamental and widely used technique for the purification of organic compounds in a synthetic sequence. researchgate.net This method separates substances based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as they are moved through the column by a liquid mobile phase (the eluent). researchgate.net
For the purification of this compound and its intermediates, silica gel column chromatography is a highly effective method. researchgate.net The process involves loading the crude reaction mixture onto a column packed with silica gel and eluting with a carefully selected solvent system. The polarity of the solvent system is gradually increased to sequentially wash out components with different polarities, with the desired compound being collected in specific fractions. Research on related complex molecules demonstrates the utility of a multi-component solvent system, such as a mixture of ethyl acetate, hexane, and dichloromethane, to achieve fine separation. researchgate.net
Table 2: Typical Parameters for Column Chromatography Purification
| Parameter | Description | Example from Literature researchgate.net |
|---|---|---|
| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel |
| Mobile Phase (Eluent) | The solvent or mixture of solvents used to move the compounds through the column. | Ethyl Acetate - Hexane - Dichloromethane - Methanol (e.g., 5:5:1) |
| Separation Principle | Differential partitioning of compounds between the stationary and mobile phases based on polarity. | Less polar compounds elute first, followed by more polar compounds. |
| Monitoring | Fractions are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. | - |
Recrystallization and Distillation Techniques
Recrystallization is a primary technique for purifying crude solid organic compounds. The method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the solution becomes supersaturated. The desired compound then crystallizes out, leaving impurities behind in the solution (mother liquor). In some cases, purification may require both column chromatography and a final recrystallization step to achieve the desired level of purity. researchgate.net
Distillation is used to purify liquids based on differences in their boiling points. For high-boiling compounds or those that are sensitive to thermal decomposition, vacuum distillation is the preferred method. googleapis.com By reducing the pressure inside the apparatus, the boiling points of the substances are lowered, allowing for distillation at a lower temperature and preventing degradation. googleapis.com Intermediates in the synthesis of benzophenones, such as 3'-chloropropiophenone, can be purified by reduced-pressure distillation and rectification to achieve high purity (e.g., 99.7-99.9%). google.com After synthesis, distillation is also used to remove volatile organic solvents from the reaction mixture under reduced pressure before proceeding with other purification steps like chromatography. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 3 Chloro 2 Pyrrolidinomethyl Benzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of protons and carbons within a molecule.
Proton (¹H) NMR Spectroscopy for Diagnostic Proton Environments
The ¹H NMR spectrum of 3'-Chloro-2-pyrrolidinomethyl benzophenone (B1666685) is predicted to exhibit a series of distinct signals corresponding to the different proton environments in the molecule. The aromatic region is expected to show complex multiplets due to the protons on the two phenyl rings. The protons on the 3'-chlorophenyl ring will display a characteristic splitting pattern influenced by the chloro-substituent. The protons on the 2-pyrrolidinomethyl-substituted phenyl ring will also present as a set of multiplets.
The aliphatic region will be characterized by signals from the pyrrolidine (B122466) and methylene (B1212753) bridge protons. The methylene protons of the pyrrolidinomethyl group are diastereotopic and are expected to appear as a singlet or a pair of doublets. The pyrrolidine ring protons will likely show overlapping multiplets.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60-7.80 | m | 4H | Aromatic protons (H-2', H-4', H-5', H-6') |
| ~7.30-7.50 | m | 4H | Aromatic protons (H-3, H-4, H-5, H-6) |
| ~3.60 | s | 2H | -CH₂- (benzyl) |
| ~2.50 | t | 4H | -N-(CH₂)₂- (pyrrolidine) |
| ~1.80 | p | 4H | -(CH₂)₂- (pyrrolidine) |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in 3'-Chloro-2-pyrrolidinomethyl benzophenone will give rise to a distinct signal. The carbonyl carbon of the benzophenone moiety is expected to resonate at a significantly downfield chemical shift, typically in the range of 195-200 ppm. The aromatic carbons will appear in the region of 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the pyrrolidine ring and the methylene bridge will be observed in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~196.0 | C=O (carbonyl) |
| ~138.0 | C-1' (Aromatic) |
| ~134.5 | C-3' (Aromatic, C-Cl) |
| ~132.0 | C-1 (Aromatic) |
| ~130.0-125.0 | Aromatic CH carbons |
| ~58.0 | -CH₂- (benzyl) |
| ~54.0 | -N-(CH₂)₂- (pyrrolidine) |
| ~23.5 | -(CH₂)₂- (pyrrolidine) |
Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the aromatic rings and within the pyrrolidine ring, aiding in the assignment of these spin systems. sigmaaldrich.comrsc.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly attached proton and carbon atoms. sigmaaldrich.comnih.gov This is invaluable for assigning the chemical shifts of protonated carbons. For instance, each aromatic CH signal in the ¹H NMR spectrum will correlate to its corresponding carbon signal in the ¹³C NMR spectrum. Similarly, the aliphatic protons of the pyrrolidinomethyl group will correlate to their respective carbons. sigmaaldrich.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). nih.govsigmaaldrich.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For example, the methylene bridge protons would be expected to show correlations to the aromatic carbons of the phenyl ring to which they are attached, as well as to the carbons of the pyrrolidine ring. sigmaaldrich.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic M+2 isotope peak with an intensity of approximately one-third that of the molecular ion peak.
Predicted key fragmentation pathways would likely involve:
Cleavage of the bond between the carbonyl group and the phenyl rings.
Loss of the pyrrolidinomethyl group.
Fragmentation of the pyrrolidine ring.
Loss of a chlorine radical.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. It typically produces protonated molecules [M+H]⁺ in the positive ion mode. For this compound, ESI-MS would be expected to show a strong signal for the [M+H]⁺ ion, which would confirm the molecular weight of the compound. The characteristic isotopic pattern for chlorine would also be observable for the [M+H]⁺ peak. Fragmentation can be induced in the ESI source or in a tandem MS experiment (MS/MS) to provide further structural information.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, MS/MS provides definitive structural information by breaking the molecule into characteristic pieces.
Upon ionization, the parent molecule, or molecular ion [M+H]⁺, undergoes collision-induced dissociation. The fragmentation pattern is predictable based on the weakest bonds and the stability of the resulting fragments. Due to the presence of two common chlorine isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, any fragment containing the chlorine atom will appear as a pair of peaks (isotopic signature) separated by two mass units (m/z) with a corresponding 3:1 intensity ratio. docbrown.infodocbrown.info
Key fragmentation pathways for this compound include:
Alpha-cleavage: The bond adjacent to the nitrogen atom in the pyrrolidine ring is susceptible to cleavage. A primary fragmentation is the loss of the pyrrolidinomethyl group, leading to the formation of a stable acylium ion.
Loss of the Pyrrolidine Ring: A significant fragmentation pathway involves the cleavage of the C-N bond, resulting in the loss of the entire pyrrolidine moiety.
Cleavage at the Ketone: The C-C bond between the carbonyl group and the substituted phenyl ring can break, generating distinct fragment ions corresponding to each aromatic part.
Loss of Chlorine: Fragmentation can also involve the loss of the chlorine atom from the chlorophenyl ring. miamioh.edunih.gov
The major fragments observed in the MS/MS spectrum are instrumental in confirming the molecular structure. The most stable and abundant fragment ion typically forms the base peak in the spectrum. docbrown.info
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure / Neutral Loss |
| 300.8 [M+H]⁺ (³⁵Cl) | 229.0 | Loss of C₄H₉N (pyrrolidine) |
| 300.8 [M+H]⁺ (³⁵Cl) | 183.0 | [C₁₂H₈ClO]⁺ - Benzoyl group with chloro-substituent |
| 300.8 [M+H]⁺ (³⁵Cl) | 111.0 | [C₆H₄Cl]⁺ - Chlorophenyl cation |
| 300.8 [M+H]⁺ (³⁵Cl) | 70.1 | [C₄H₈N]⁺ - Pyrrolidinyl cation |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed insights into the functional groups and conformational aspects of a molecule. jconsortium.com
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.
Carbonyl (C=O) Stretching: A strong absorption band characteristic of the benzophenone ketone carbonyl group is observed in the IR spectrum, typically in the region of 1650-1630 cm⁻¹. researchgate.net This band is a key identifier for the benzophenone structure.
C-N Stretching: The stretching vibration of the C-N bond in the pyrrolidinomethyl group appears in the fingerprint region of the IR spectrum.
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the two aromatic rings are typically found in the region of 3100-3000 cm⁻¹. mdpi.com
Aliphatic C-H Stretching: The C-H stretching vibrations of the pyrrolidine ring and the methylene bridge are observed in the 2975-2850 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching vibration gives rise to a strong band in the lower frequency region of the IR spectrum, typically between 750 and 700 cm⁻¹. uantwerpen.be
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of bands in the 1600-1450 cm⁻¹ region. mdpi.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |
| C=O (Ketone) | Stretching | 1645 (strong) | 1643 (moderate) |
| Aromatic C-H | Stretching | 3080-3050 (moderate) | 3075-3055 (strong) |
| Aliphatic C-H | Stretching | 2960-2870 (strong) | 2955-2875 (strong) |
| C=C (Aromatic) | Stretching | 1595, 1575, 1470 (variable) | 1598, 1578 (strong) |
| C-N | Stretching | 1180 (moderate) | 1178 (weak) |
| C-Cl | Stretching | 730 (strong) | 728 (strong) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction analysis would provide exact bond lengths, bond angles, and torsional angles. This data confirms the connectivity of the atoms and reveals the molecule's conformation and packing in the crystal lattice.
Although specific crystallographic data for this exact compound is not publicly available, a hypothetical analysis would yield a data table similar to the one below, detailing the crystal system, space group, and unit cell dimensions. researchgate.net Such an analysis would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal structure.
| Crystallographic Parameter | Hypothetical Value |
| Chemical Formula | C₁₈H₁₈ClNO |
| Formula Weight | 299.8 g/mol riekemetals.com |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 1558 |
| Z (molecules per unit cell) | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The benzophenone moiety acts as the primary chromophore in this compound. researchgate.net
The UV-Vis spectrum typically shows two main absorption bands:
An intense band at shorter wavelengths (around 250-260 nm), which is attributed to the π → π* transition within the aromatic rings and the carbonyl group. researchgate.net
A weaker, longer-wavelength band (around 330-340 nm), corresponding to the n → π* transition of the non-bonding electrons on the carbonyl oxygen. researchgate.net
The position and intensity of these bands can be influenced by the solvent and the substituents on the phenyl rings. The chloro and pyrrolidinomethyl groups can cause slight shifts ( batochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzophenone.
| Transition | Typical λmax (nm) | Molar Absorptivity (ε) | Chromophore |
| π → π | ~255 | High | Benzoyl group, Aromatic rings |
| n → π | ~335 | Low | Carbonyl group |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity assessment and quantitative analysis. nih.govinternationaljournalssrg.org
A standard RP-HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as the λmax of its π → π* transition (~255 nm). researchgate.net
The method is validated for linearity, precision, accuracy, and sensitivity to ensure reliable results. The retention time is a characteristic parameter for the identification of the compound under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for accurate quantification. internationaljournalssrg.org
| HPLC Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) internationaljournalssrg.org |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid nih.gov |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C internationaljournalssrg.org |
| Detection | UV at 255 nm researchgate.net |
| Injection Volume | 10 µL nih.gov |
| Retention Time | ~5-7 minutes (dependent on exact conditions) |
Development of Robust and Validated Analytical Methods
The development of robust and validated analytical methods is fundamental for the quantitative analysis of this compound in various matrices, ensuring consistency, reliability, and accuracy in research and quality control. These methods are essential for determining the compound's purity and concentration. The process involves a multi-step approach, beginning with method development and followed by rigorous validation according to established guidelines, such as those from the International Council for Harmonisation (ICH).
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of benzophenone derivatives and related pharmaceutical compounds. researchgate.net For this compound, a reversed-phase HPLC method would typically be developed. This involves selecting an appropriate stationary phase, often a C18 column, and optimizing the mobile phase composition—usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol—to achieve effective separation from any impurities or related substances. nih.gov UV detection is commonly employed, with the detection wavelength set to an absorbance maximum for the compound to ensure high sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, making it a powerful tool for bioanalytical studies and trace-level quantification. nih.gov An LC-MS/MS method for this compound would be developed to provide structural confirmation and accurate measurement in complex matrices. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov
Method validation ensures that the analytical procedure is fit for its intended purpose. Key validation parameters that are assessed include:
Accuracy: The closeness of test results to the true value.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable accuracy and precision.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively.
The table below outlines typical chromatographic conditions that could be validated for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile and water (gradient or isocratic elution) nih.gov | Acetonitrile and water with formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min nih.gov | 0.4 mL/min |
| Detection | UV-Vis Detector (e.g., at 230 nm) nih.gov | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Not Applicable | Electrospray Ionization (ESI), Positive Mode nih.gov |
| Temperature | 25 °C nih.gov | 40 °C |
| Injection Volume | 10 µL | 5 µL |
Impurity Profiling and Detection
Impurity profiling is a critical analytical process to identify and quantify all potential organic and inorganic impurities present in a drug substance. nih.gov For this compound, this process is essential to ensure its purity, safety, and quality. Impurities can originate from various sources, including the synthetic pathway (starting materials, intermediates, by-products), degradation of the compound, or contamination during storage. nih.govnih.gov
The identification of impurities is typically accomplished using hyphenated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov These methods allow for the separation of impurities from the main compound, followed by their structural elucidation based on mass-to-charge ratio and fragmentation patterns.
Common types of impurities that could be anticipated in the synthesis of this compound include:
Unreacted Starting Materials: Such as 2-aminobenzophenone (B122507) or 1,4-dichlorobutane.
Intermediates: Partially reacted compounds from the synthetic steps.
By-products: Formed from side reactions during the synthesis.
Degradation Products: Resulting from exposure to light, heat, or humidity.
Regulatory frameworks, like the ICH guidelines, set thresholds for the reporting, identification, and qualification of impurities. nih.gov For example, an impurity above a certain level (e.g., 0.1%) must be identified and structurally characterized.
The table below lists potential impurities that could be monitored during the analysis of this compound.
| Impurity Type | Potential Compound Name | Origin | Detection Method |
| Starting Material | 2-Amino-3'-chlorobenzophenone | Incomplete reaction | HPLC, LC-MS |
| Reagent | Pyrrolidine | Residual from synthesis | GC-MS, HPLC |
| By-product | Isomeric forms of the main compound | Non-specific reaction | HPLC, LC-MS |
| By-product | Dimerized or polymerized products | Side reactions | LC-MS |
| Degradation Product | Hydrolysis products (e.g., cleavage of the pyrrolidine ring) | Instability in aqueous environment | HPLC, LC-MS |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a definitive analytical technique used to determine the elemental composition of a pure chemical compound. This procedure is crucial for confirming the empirical formula of a newly synthesized molecule like this compound. The analysis measures the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements, such as chlorine (Cl) in this case.
The process involves combusting a small, precisely weighed sample of the purified compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured by a dedicated elemental analyzer, such as a Perkin Elmer 2400. mdpi.com The instrument then calculates the percentage of each element present in the original sample.
The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed chemical formula. For this compound, the chemical formula is C₁₈H₁₈ClNO. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the empirical formula and the compound's elemental integrity.
The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent elements.
Molecular Formula: C₁₈H₁₈ClNO Molecular Weight: 299.80 g/mol riekemetals.com
The table below shows the theoretical versus a hypothetical experimental result for the elemental analysis of this compound.
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) | Experimental Percentage (%) (Example) |
| Carbon (C) | 12.01 | 18 | 216.18 | 72.11 | 72.05 |
| Hydrogen (H) | 1.008 | 18 | 18.144 | 6.05 | 6.09 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 11.82 | 11.78 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.67 | 4.65 |
| Oxygen (O) | 16.00 | 1 | 16.00 | 5.34 | 5.43 |
| Total | 299.784 | 100.00 |
Computational Chemistry and in Silico Investigations of 3 Chloro 2 Pyrrolidinomethyl Benzophenone
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. bohrium.commdpi.com It is extensively used to determine the electronic properties of molecules. bohrium.com A typical DFT study on 3'-Chloro-2-pyrrolidinomethyl benzophenone (B1666685) would likely employ a functional such as B3LYP combined with a suitable basis set like 6-311G(d,p) to perform calculations. bohrium.commdpi.com
A primary output of DFT calculations is the molecule's electronic structure. This includes the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests a more reactive molecule. Natural Bond Orbital (NBO) analysis could also be performed to understand electron density distribution, charge transfer interactions, and the nature of chemical bonds within the molecule. mdpi.com
Hypothetical Data Table: Predicted Electronic Properties of 3'-Chloro-2-pyrrolidinomethyl Benzophenone
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | - | Energy of the outermost electron-containing orbital |
| LUMO Energy | - | Energy of the first empty electron orbital |
| HOMO-LUMO Gap (ΔE) | - | Indicator of chemical reactivity and stability |
| Dipole Moment | - | Measure of the molecule's overall polarity |
| Ionization Potential | - | Energy required to remove an electron |
| Electron Affinity | - | Energy released when an electron is added |
Note: The values in this table are hypothetical and would need to be calculated using DFT software.
DFT calculations are highly effective in predicting various spectroscopic properties. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. mdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure. Additionally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.netnih.gov The chemical shifts for ¹H and ¹³C NMR spectroscopy can also be computed, aiding in the structural elucidation of the compound. nih.gov
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. researchgate.netnih.gov It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of negative (nucleophilic attack) and positive (electrophilic attack) potential. Fukui functions and dual descriptor analysis can further refine this prediction by identifying the sites most susceptible to nucleophilic, electrophilic, and radical attacks. chemrxiv.org For this compound, one might predict that the carbonyl oxygen would be a site of negative potential, while the hydrogen atoms of the pyrrolidine (B122466) ring could exhibit positive potential.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions. mdpi.com
This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's movements over nanoseconds or longer. This allows for the identification of the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its biological activity and physical properties.
MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent. mdpi.comresearchgate.net By explicitly including solvent molecules (e.g., water) in the simulation box, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This is critical for predicting the solubility and behavior of the compound in different media. The simulations can also reveal how the solvent influences the conformational preferences of the molecule.
Hypothetical Data Table: MD Simulation Parameters for this compound
| Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system |
| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules |
| Simulation Time | 100 ns - 1 µs | Duration of the simulation to sample molecular motion |
| Temperature | 300 K | Physiological temperature |
| Pressure | 1 atm | Standard atmospheric pressure |
| Ensemble | NVT or NPT | Statistical ensemble to control thermodynamic variables |
Note: The settings in this table are examples and would be chosen based on the specific research question.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
The relationship between the chemical structure of a molecule and its biological activity can be systematically explored through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These computational techniques are pivotal in modern drug discovery, offering a rational basis for the design of more potent and selective analogs.
Development of Predictive Models for Biological Activity
Predictive QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. For a novel compound like this compound, developing such a model would begin with the synthesis and biological evaluation of a library of analogs.
A hypothetical QSAR study for a series of benzophenone derivatives might involve descriptors such as electronic, steric, and lipophilic properties. For instance, a study on benzophenone derivatives as antimalarial agents revealed that potential energy, dipole moment, and electron affinity were key determinants of activity. nih.gov Another study on benzophenones with antileishmanial activity successfully developed predictive models using machine learning techniques like artificial neural networks, achieving high accuracy. scielo.br
To construct a predictive model for this compound and its analogs, a dataset would be compiled, as illustrated in the hypothetical table below. This data would then be subjected to statistical analysis, such as multiple linear regression or more advanced machine learning algorithms, to derive a QSAR equation. nih.govscielo.br
| Compound ID | Substituent (R) | Log(1/IC50) | Electronic Descriptor (e.g., Hammett constant) | Steric Descriptor (e.g., Taft's Es) | Lipophilic Descriptor (e.g., cLogP) |
|---|---|---|---|---|---|
| 1a | H | 5.2 | 0.00 | 0.00 | 3.5 |
| 1b | 3'-Cl | 5.8 | 0.37 | -0.97 | 4.2 |
| 1c | 4'-Cl | 5.6 | 0.23 | -0.97 | 4.2 |
| 1d | 2'-CH3 | 5.1 | -0.07 | -1.24 | 4.0 |
| 1e | 4'-OCH3 | 5.4 | -0.27 | -0.55 | 3.7 |
Identification of Pharmacophoric Features
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For this compound, the key pharmacophoric features can be inferred from its structure.
Based on its constituent moieties, the essential pharmacophoric features would likely include:
Hydrogen Bond Acceptor: The carbonyl group of the benzophenone is a strong hydrogen bond acceptor.
Aromatic/Hydrophobic Regions: The two phenyl rings provide significant hydrophobic surfaces for van der Waals and pi-pi stacking interactions.
Hydrogen Bond Acceptor/Cationic Center: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or become protonated to form a cationic center, enabling ionic interactions.
Halogen Bond Donor: The chlorine atom at the 3'-position can potentially participate in halogen bonding, a directional interaction that is increasingly recognized in drug design.
Pharmacophore models for kinase inhibitors often feature a combination of hydrogen bond donors, acceptors, and hydrophobic regions. nih.govmdpi.com For instance, a study on p38α MAP kinase inhibitors identified a five-point pharmacophore model with two hydrogen bond donors and three hydrophobic features as crucial for activity. nih.gov
| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Benzophenone Carbonyl (C=O) | Interaction with donor groups like -NH or -OH on the target protein. |
| Aromatic/Hydrophobic | Phenyl Rings | Pi-pi stacking, hydrophobic interactions within the binding pocket. |
| Hydrogen Bond Acceptor/Cationic | Pyrrolidine Nitrogen | Hydrogen bonding with acidic residues or ionic interaction if protonated. |
| Halogen Bond Donor | 3'-Chloro substituent | Interaction with electron-rich atoms like oxygen or nitrogen. |
Molecular Docking Studies for Ligand-Macromolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for understanding ligand-protein interactions at a molecular level.
Prediction of Binding Modes and Affinities
To predict the binding mode and affinity of this compound, a relevant protein target would first need to be identified. Given the prevalence of the benzophenone scaffold in kinase inhibitors, a hypothetical docking study could be performed against the ATP-binding site of a protein kinase. researchgate.net
Docking simulations would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower docking scores typically indicate a more favorable binding interaction. Docking studies on pyrrolidine derivatives have shown significant correlations between docking scores and experimental inhibitory activities. nih.gov
The following table provides a hypothetical example of docking results for this compound and related analogs against a protein kinase.
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
|---|---|---|---|
| This compound | -9.5 | 50 | LEU83, LYS30, GLU91 |
| 2-Pyrrolidinomethyl benzophenone | -8.8 | 150 | LEU83, LYS30 |
| 3'-Chlorobenzophenone | -7.9 | 500 | LEU83 |
| Benzophenone | -7.2 | 1200 | LEU83 |
Elucidation of Specific Interactions with Target Proteins
Detailed analysis of the docked poses can elucidate the specific molecular interactions that stabilize the ligand-protein complex. For this compound docked into a hypothetical kinase active site, the following interactions might be observed:
The benzophenone carbonyl could form a crucial hydrogen bond with the backbone amide of a hinge region residue, a common interaction for kinase inhibitors. researchgate.net
The chlorinated phenyl ring could be situated in a hydrophobic pocket, with the chlorine atom potentially forming a halogen bond with a backbone carbonyl oxygen.
The unsubstituted phenyl ring could engage in pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.
The pyrrolidinomethyl group could extend into a more solvent-exposed region, with the nitrogen atom forming hydrogen bonds with nearby polar residues or water molecules. Docking studies of other pyrrolidine derivatives have highlighted the importance of hydrogen bonding and electrostatic interactions for their activity. nih.govingentaconnect.com
These specific interactions, taken together, would provide a detailed 3D model of how this compound recognizes and binds to its target, offering a rational basis for the design of future analogs with improved potency and selectivity.
Exploration of Biological Activities and Underlying Molecular Mechanisms of 3 Chloro 2 Pyrrolidinomethyl Benzophenone and Its Analogues
Research into Antimicrobial Properties
Benzophenone (B1666685) derivatives have emerged as a promising class of antimicrobial agents, with research demonstrating their effectiveness against a range of pathogenic bacteria and fungi. nih.govresearchgate.net The presence of a chlorine atom in the structure is often associated with enhanced antimicrobial effects. mdpi.com
The antibacterial potential of benzophenone analogues has been substantiated through various in vitro studies. A series of novel benzophenone fused azetidinone derivatives were tested against several bacterial strains, demonstrating notable inhibitory activity. nih.gov For instance, certain chlorinated benzophenone derivatives isolated from the marine-derived fungus Pestalotiopsis heterocornis showed potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 3.0 to 50 μg/mL. mdpi.com
Similarly, newly synthesized benzophenone derivatives incorporating a 1,2,3-triazole moiety were evaluated for their antibacterial properties. Two compounds from this series exhibited interesting activity against both Bacillus subtilis and Staphylococcus aureus. researchgate.net The antimicrobial activity of these compounds is often evaluated using standard methods like disc diffusion and broth dilution to determine the zone of inhibition and MIC values. nih.govresearchgate.net
Interactive Table: In Vitro Antibacterial Activity of Benzophenone Analogues
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Chlorinated Benzophenone Derivatives | Staphylococcus aureus | 3.0 - 50 | mdpi.com |
| Chlorinated Benzophenone Derivatives | Bacillus subtilis | 3.0 - 50 | mdpi.com |
| Benzophenone Fused Azetidinones | Various bacterial strains | Not specified | nih.gov |
| Benzophenone Derived 1,2,3-Triazoles | Bacillus subtilis | Not specified | researchgate.net |
The investigation into benzophenone analogues has also revealed significant antifungal properties. For example, a study on 3-benzylideneindolin-2-one, a related heterocyclic compound, demonstrated consistent fungicidal activity against various dermatophyte species, including Trichophyton and Microsporum species, with MICs ranging from 0.25 to 8 mg/L. nih.gov Polyprenylated benzophenones have also been assessed for their in vitro antifungal activity against several Candida species, which are common causes of opportunistic fungal infections in humans. ecu.edu
In a study of novel benzophenone fused azetidinone derivatives, several compounds demonstrated good inhibition against tested fungal strains when compared to the standard drug Ketoconazole. nih.gov Likewise, certain isocoumarins and chlorinated benzophenone derivatives have shown activity against fungal pathogens. mdpi.com The synthetic amide 2-chloro-N-phenylacetamide displayed antifungal activity against Aspergillus flavus strains with MICs between 16 and 256 μg/mL. scielo.br
Interactive Table: In Vitro Antifungal Activity of Benzophenone Analogues and Related Compounds
| Compound Class | Fungal Strain | MIC | Reference |
|---|---|---|---|
| 3-Benzylideneindolin-2-one | Dermatophyte species | 0.25 - 8 mg/L | nih.gov |
| Benzophenone Fused Azetidinones | Various fungal strains | Not specified | nih.gov |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 μg/mL | scielo.br |
Research into the mechanisms underlying the antimicrobial effects of benzophenone analogues points to several cellular targets. A prominent mechanism for some benzophenone-based antibiotics is the targeting of the bacterial membrane. nih.gov These compounds can disrupt the membrane potential by causing the release of potassium ions from the bacterial cells. nih.gov They show affinity for polyanionic components of the cell wall, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria. nih.gov
For benzophenone analogues fused with β-lactam rings, like azetidinones, the mechanism is believed to involve the inhibition of transpeptidases, enzymes crucial for bacterial cell wall synthesis. nih.gov In fungi, a proposed mechanism is the inhibition of cytochrome P450 enzymes like CYP51 (14-alpha-demethylase), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov The inhibition of these enzymes disrupts membrane integrity and prevents fungal growth. nih.gov
Research on Anticancer Potentials
Benzophenone-containing compounds have been extensively investigated for their anticancer properties, demonstrating the ability to inhibit tumor growth and induce cell death through various molecular pathways. nih.govnih.gov The substitution pattern on the benzophenone core, including the presence of chloro and other functional groups, plays a critical role in their cytotoxic potency. nih.gov
The anticancer activity of benzophenone analogues is often mediated through the induction of apoptosis (programmed cell death). nih.gov Studies have shown that these compounds can trigger apoptosis in tumor cells through the activation of key executioner enzymes like caspase-3. nih.gov For instance, certain 3-chloro-2-azetidinones, which are structurally related to the target compound, induce apoptosis by regulating the expression of pro-apoptotic proteins like BAX and anti-apoptotic proteins such as Bcl-2 and Mcl-1. mdpi.com
Furthermore, some benzophenone analogues exert their effects by targeting specific signaling pathways crucial for cancer progression. The Wnt signaling pathway, which is often dysregulated in cancer, is one such target. nih.govnih.gov Other analogues function as inhibitors of critical enzymes like dihydrofolate reductase (DHFR) or protein kinases such as EGFR and BRAF, which are involved in cell survival and proliferation. nih.govmdpi.com Some derivatives have also been shown to induce pro-apoptotic activity by causing a decrease in the mitochondrial membrane potential. mdpi.com
Benzophenone analogues have been shown to effectively inhibit the proliferation of various cancer cell lines. nih.gov Their antiproliferative effects are often quantified by determining the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For example, a novel benzophenone analogue, compound 9d, demonstrated significant cytotoxic effects against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. nih.gov
The inhibition of proliferation can occur through different mechanisms, including cell cycle arrest. Some compounds cause cells to accumulate in a specific phase of the cell cycle, preventing them from dividing. For example, certain 3-chloro-β-lactams induce significant G2/M phase cell cycle arrest, similar to the action of known antimitotic agents. mdpi.comresearchgate.net This disruption of the cell cycle machinery ultimately leads to mitotic catastrophe and cell death. mdpi.com Additionally, some benzophenone analogues can counteract cancer cell migration and invasion, which are key processes in metastasis. nih.govnih.gov
Interactive Table: Anticancer Activity of Benzophenone Analogues
| Compound/Analogue Class | Cancer Cell Line | IC50 Value | Mechanism | Reference |
|---|---|---|---|---|
| Benzophenone analogue 9d | A549 (Lung) | <50 μM | Inhibition of migration | nih.gov |
| 3-chloro-β-lactam 10n | MCF-7 (Breast) | 17 nM | Tubulin inhibition, G2/M arrest, Apoptosis | mdpi.com |
| 3-chloro-β-lactam 10n | HL-60 (Leukemia) | 10 nM | Tubulin inhibition | mdpi.com |
| Chlorinated Benzophenone derivatives | Various (e.g., A549, HCT116) | 6.8–87.8 μM | Cytotoxicity | mdpi.com |
| Guanidine derivative 24 | HCT-116 (Colon) | ~12.7 µM | Pro-apoptotic | mdpi.com |
Enzyme Modulation and Receptor Binding Investigations
The benzophenone framework is a versatile scaffold that has been explored for its ability to interact with various enzymes and receptors, leading to a range of biological effects.
Benzophenone derivatives have been widely investigated as enzyme inhibitors. nih.gov A significant area of this research has been their role as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. mdpi.comscielo.br The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are a result of their ability to inhibit COX-1 and COX-2. mdpi.com For instance, ketoprofen, a well-known NSAID, possesses a benzophenone structure and functions by inhibiting both COX isoforms, thereby blocking prostaglandin (B15479496) synthesis. scielo.br Studies on various benzophenone analogues have demonstrated their potential to selectively inhibit either COX-1 or COX-2. For example, a glucosylated benzophenone derivative has been shown to selectively inhibit COX-2, while its aglycone counterpart was selective for COX-1. scielo.br Molecular docking studies have further supported the inhibitory potential of novel benzophenone derivatives against COX isoenzymes. mdpi.comnih.gov
Beyond the COX enzymes, other benzophenone derivatives have shown inhibitory activity against other enzymes. For instance, certain hydroxybenzophenones and their N-acyl hydrazone derivatives have demonstrated potent inhibitory activity against the human GST-isoenzyme A1-1.
The interaction of benzophenone analogues with various receptors has been a subject of study, particularly in the context of neurological and inflammatory conditions. For example, the antinociceptive effects of a synthetic benzoxazole (B165842) derivative, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), were found to be counteracted by antagonists of adenosinergic, alpha-2 adrenergic, and cholinergic receptors. nih.gov This suggests that the compound's mechanism of action involves modulation of these receptor systems. nih.gov Furthermore, the study indicated that MCBA-induced antinociception involves the modulation of glutamatergic and TRVP1 receptors. nih.gov
In the context of dopamine (B1211576) receptors, which are crucial in various neurological processes, a derivative of (-)-N-propyl-norapomorphine (NPA) containing a chloro-substitution, (R)-(-)-2-Chloro-N-[1-11C-propyl]n-propylnorapomorphine, has been evaluated for its selectivity towards D3 dopamine receptors over D2 receptors. nih.gov
The modulation of receptor systems by benzophenone analogues implies a direct influence on neurotransmitter systems. The aforementioned interaction of a chloro-substituted benzoxazole derivative with adenosinergic, alpha-2 adrenergic, and cholinergic receptors points to its potential to affect signaling pathways mediated by acetylcholine (B1216132) and catecholamines. nih.gov The investigation of a chloro-substituted NPA analogue as a D3-selective probe highlights the potential for this class of compounds to modulate dopaminergic neurotransmission. nih.gov Such interactions are critical in the pathophysiology of several neuropsychiatric disorders.
Anti-inflammatory and Other Pharmacological Research Areas
The anti-inflammatory properties of benzophenone derivatives are a significant area of pharmacological research.
A primary mechanism for the anti-inflammatory effects of benzophenone analogues is the inhibition of prostaglandin synthesis. researchgate.net Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever. nih.gov The inhibition of COX enzymes by benzophenone derivatives directly leads to a reduction in prostaglandin production. mdpi.com For example, a study on novel benzophenone-thiazole hybrids showed that they exhibited significant anti-inflammatory activity by inhibiting the release of prostaglandin E2 (PGE2). researchgate.net Another study on substituted benzophenone analogues found that some compounds reduced the total number of leukocytes in an air-pouch test, which is indicative of prostaglandin production inhibition. researchgate.net The presence of a chloro group at the meta position of a benzophenone derivative was found to be associated with the most effective anti-inflammatory activity in one study. nih.gov
The table below summarizes the inhibitory effects of selected benzophenone analogues on PGE2 production.
| Compound/Analogue | Assay | Key Findings | Reference |
| Benzophenone-thiazole hybrids | ex vivo human whole-blood assay | Significant inhibition of PGE2 release. Compounds 5c and 5e showed 82.8% and 83.1% inhibition, respectively. | researchgate.net |
| Substituted benzophenone analogues | Air-pouch test in rats | Reduction in the total number of leukocytes, indicating inhibition of prostaglandin production. | researchgate.net |
| Benzophenone derivative with a meta-chloro group | Carrageenan-induced foot pad edema assay | Showed the most effective anti-inflammatory activity compared to other analogues. | nih.gov |
This table is generated based on findings from studies on benzophenone analogues and does not represent data for 3'-Chloro-2-pyrrolidinomethyl benzophenone itself.
The antinociceptive properties of chloro-substituted compounds have been investigated in various preclinical models. A study on Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) demonstrated significant, dose-dependent inhibition of nociceptive effects in models of formalin, glutamate, and capsaicin-induced pain. nih.gov The antinociceptive effect was found to be mediated through the modulation of multiple receptor systems, including adenosinergic, alpha-2 adrenergic, and cholinergic receptors, as well as ATP-sensitive potassium channels. nih.gov This suggests a complex mechanism of action involving both central and peripheral pathways. While direct studies on the antipyretic mechanisms of this compound are lacking, the inhibition of prostaglandin synthesis by its analogues is a well-established mechanism for reducing fever.
Antiviral Research Focus
The benzophenone scaffold has been identified as a promising framework in the development of novel antiviral agents. acs.orgnih.gov Research into derivatives of this structural class has revealed potent activity against significant human pathogens, most notably the Human Immunodeficiency Virus type 1 (HIV-1). nih.govnih.gov These compounds have been primarily investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. nih.govnih.gov
Inhibition of Viral Replication Enzymes (e.g., HIV-1 Reverse Transcriptase)
The primary antiviral target identified for benzophenone analogues is the HIV-1 reverse transcriptase (RT), an essential enzyme for the viral replication cycle. nih.gov HIV-1 RT is responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. mdpi.com By inhibiting this enzyme, benzophenone derivatives effectively halt the replication process. nih.gov
Benzophenones belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Unlike nucleoside analogues, which act as chain terminators after being incorporated into the growing DNA strand, NNRTIs bind to a different, allosteric site on the enzyme. nih.govnih.gov This binding site, often referred to as the NNRTI binding pocket, is a hydrophobic pocket located near the polymerase active site. nih.govfrontiersin.org The binding of a benzophenone NNRTI induces a conformational change in the enzyme, which ultimately inhibits its DNA polymerase activity. nih.gov
Initial high-throughput screening identified a benzophenone compound as a potential NNRTI, which spurred further optimization efforts. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to enhance the potency of these inhibitors against both wild-type HIV-1 and clinically relevant drug-resistant strains. nih.govnih.gov For instance, the benzophenone derivative GW678248 demonstrated highly potent inhibition of wild-type HIV-1 with an IC50 value of 0.5 nM. nih.gov Importantly, it also maintained potent activity against key mutant strains, including those with the K103N and Y181C mutations, which are known to confer resistance to other NNRTIs like efavirenz (B1671121) and nevirapine. nih.gov
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). For example, a quinazolinone derivative, which shares some structural similarities in its mode of inhibition, was found to be a reversible inhibitor of HIV-1 RT with a Ki of 140 nM. nih.gov Another benzophenone analogue, 10i, showed an EC50 of 2.9 nmol/L against wild-type HIV-1. nih.gov
The following interactive table presents the inhibitory activities of selected benzophenone analogues against wild-type and mutant HIV-1 strains.
| Compound | Virus Strain | IC50 (nM) | Reference |
| GW678248 | HIV-1 (Wild-Type) | 0.5 | nih.gov |
| GW678248 | HIV-1 (K103N) | 1 | nih.gov |
| GW678248 | HIV-1 (Y181C) | 0.7 | nih.gov |
| Analogue 10i | HIV-1 (Wild-Type) | 2.9 | nih.gov |
| Analogue 13b | HIV-1 (Wild-Type) | 4.2 | nih.gov |
| L-738,372 | HIV-1 (Wild-Type) | 140 (Ki) | nih.gov |
Molecular Basis of Antiviral Activity
The antiviral activity of this compound and its analogues is rooted in their specific molecular interactions within the NNRTI binding pocket of the HIV-1 reverse transcriptase. nih.govresearchgate.net X-ray crystallography studies of benzophenone analogues complexed with HIV-1 RT have confirmed that these molecules indeed occupy the non-nucleoside binding pocket. acs.org
Structure-activity relationship (SAR) studies have provided significant insights into the molecular requirements for potent inhibition. The benzophenone scaffold itself serves as a crucial anchor. The carbonyl group between the two phenyl rings (A- and B-rings) is important for activity. acs.org
Substitutions on the phenyl rings play a critical role in modulating the inhibitory potency. For the B-ring, a para-chloro substituent has been shown to be favorable for activity when compared to other groups like a trifluoromethyl group. acs.org
The C-ring, which in the case of the title compound would be the phenyl ring bearing the chloro and pyrrolidinomethyl substituents, has been a major focus of optimization. It has been hypothesized that substituents at the para position of this ring can extend into a solvent-accessible pocket when the inhibitor is bound to the enzyme. acs.org This has been exploited by introducing various functional groups, such as sulfonamides, to enhance potency against both wild-type and mutant viral strains. acs.org For example, a sulfonamide at the para position yielded excellent potency against key resistant viruses. acs.org
The specific "3'-Chloro-2-pyrrolidinomethyl" substitution pattern of the title compound suggests a particular orientation within the binding pocket. The chloro group at the 3' position and the pyrrolidinomethyl group at the 2' position would create a specific steric and electronic profile that influences binding affinity and specificity. While direct crystallographic data for this exact compound is not publicly available, the extensive research on analogous benzophenones strongly suggests that its mechanism of action would be consistent with that of other NNRTIs, involving allosteric inhibition of the HIV-1 reverse transcriptase. acs.orgnih.gov
Derivative Synthesis and Structure Activity Relationship Sar Elucidation for 3 Chloro 2 Pyrrolidinomethyl Benzophenone Analogues
Rational Design Principles for Novel Benzophenone (B1666685) Derivatives
The rational design of analogues based on the 3'-Chloro-2-pyrrolidinomethyl benzophenone scaffold involves a systematic approach to modify its structure to enhance potency, selectivity, or other pharmacokinetic properties. This process relies on understanding the structure-activity relationships (SAR) and employing computational and medicinal chemistry principles. researchgate.net
Halogenation Patterns: The position and nature of halogen substituents are critical. The starting compound features a chlorine atom at the 3'-position. SAR studies often explore moving this halogen to other positions (e.g., 2', 4') or replacing it with other halogens like fluorine or bromine. For instance, studies on other benzophenone series have shown that compounds with fluoro and chloro groups at the para-position of the benzoyl ring exhibit significant biological activity. nih.gov The introduction of different halogens can alter the compound's lipophilicity and electronic character, which can impact cell permeability and binding affinity. The 3'-bromo analogue, for example, is a known compound, suggesting that variations in halogenation are a viable strategy. nih.gov
Other Substitutions: Beyond halogens, introducing other functional groups such as hydroxyl (OH), methoxy (B1213986) (OCH₃), methyl (CH₃), or nitro (NO₂) groups can probe the steric and electronic requirements of the target's binding site. mdpi.comresearchgate.net Factorial design methodologies have been used to evaluate the impact of inserting hydroxyl groups at various positions on the benzophenone structure to optimize properties. ufms.br Analysis of some benzophenone derivatives has indicated that the absence of a C4'-methoxy group is strongly related to the inhibition of prostaglandin (B15479496) production, highlighting the nuanced effects of such substitutions. mdpi.comnih.gov
Table 1: Impact of Benzophenone Core Substitution on Activity (Illustrative)
| Compound Series | Substitution Pattern | Observed Effect on Activity | Reference |
| Benzophenone-Hydrazones | para-Fluoro on benzoyl ring | Promising IL-6 inhibitory activity | nih.gov |
| Benzophenone-Thiazoles | Absence of C4'-OCH₃ | Strong relation to inhibition of PG production | mdpi.comnih.gov |
| Benzophenone-Pyrimidines | Hydroxyl at C2 of pyridine (B92270) ring | Significant antiproliferative activity | nih.gov |
| General Benzophenones | Hydroxyl (OH) insertion | Modulates electronic properties (HOMO/LUMO gap) | ufms.br |
The 2-pyrrolidinomethyl group is a key feature, providing a basic nitrogen atom that can be protonated at physiological pH, potentially forming ionic interactions with biological targets. It also introduces a specific steric bulk and conformational flexibility.
Ring Modification: The pyrrolidine (B122466) ring itself can be altered. This includes changing the ring size (e.g., to piperidine (B6355638) or azetidine), introducing substituents on the ring (e.g., hydroxyl, alkyl groups), or replacing it with other cyclic or acyclic amine structures.
Linker Modification: The methylene (B1212753) linker (-CH₂-) connecting the pyrrolidine to the phenyl ring can be extended or modified to alter the distance and spatial orientation of the amine relative to the benzophenone core.
Quaternization: The nitrogen atom can be quaternized to introduce a permanent positive charge, which could enhance certain interactions but may also reduce cell permeability.
Encoded combinatorial libraries have been successfully used to synthesize and screen highly functionalized pyrrolidines, demonstrating the feasibility of creating diverse derivatives based on this moiety to identify potent inhibitors for enzymes like angiotensin-converting enzyme. nih.gov
The substitution pattern on the two phenyl rings allows for numerous isomers. For the parent compound, the substituents are at the 3'- and 2-positions. Exploring other positional isomers is a fundamental aspect of SAR studies.
Positional Isomerism: The pyrrolidinomethyl group could be moved from the 2-position to the 3- or 4-position. Similarly, the chloro group could be moved from the 3'-position to the 2'- or 4'-position. Each unique isomer will present a different three-dimensional arrangement of functional groups, leading to potentially different binding modes and biological activities. For asymmetrical benzophenone derivatives, evaluating all regioisomers is a common practice in computational docking studies to predict binding affinities. mdpi.com
Synthetic Methodologies for the Preparation of Analogues
The synthesis of this compound analogues can be achieved through various established and modern organic synthesis techniques.
The construction of the benzophenone scaffold is typically achieved via Friedel-Crafts acylation. mdpi.com For the target analogues, this could involve the acylation of a substituted benzene (B151609) with a substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.com
A general multi-step synthesis might proceed as follows:
Friedel-Crafts Acylation: Reaction of an appropriately substituted toluene (B28343) derivative (e.g., 2-methylbenzoyl chloride) with chlorobenzene (B131634) using a Lewis acid to form the substituted methylbenzophenone core.
Halogenation: Radical bromination of the methyl group (e.g., using N-bromosuccinimide) to create a reactive benzyl (B1604629) bromide intermediate.
Nucleophilic Substitution: Reaction of the benzyl bromide with pyrrolidine to install the pyrrolidinomethyl moiety.
Alternatively, synthesis might start from a pre-functionalized phenyl ring. For instance, (3-chlorophenyl)boronic acid could be coupled with a 2-pyrrolidinomethyl-substituted aryl partner using a Suzuki coupling reaction, a method used for preparing other complex benzophenone analogues. nih.gov Eaton's reagent (MeSO₃H/P₂O₅) is another effective medium for synthesizing benzophenones from carboxylic acids and phenols. rsc.orgnih.gov
Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of related compounds for high-throughput screening. nih.gov This approach is well-suited for exploring the SAR of the this compound scaffold.
Parallel Synthesis: This technique involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. researchgate.net For example, a key benzophenone intermediate could be arrayed in a microtiter plate and reacted with a diverse set of amines (in place of pyrrolidine) to generate a library of analogues with variations in the amino moiety.
Solid-Phase Synthesis (SPS): In SPS, the initial benzophenone scaffold is attached to a solid support (like a polystyrene resin). crsubscription.com A variety of chemical transformations can then be performed in a stepwise fashion, with excess reagents and by-products being easily washed away. This allows for the use of a "split-mix" strategy to create "one-bead one-compound" libraries, where each resin bead holds a unique molecular entity. nih.gov For instance, a resin-bound benzophenone precursor could be subjected to various building blocks to modify both the pyrrolidinomethyl group and other positions on the phenyl rings, leading to a highly diverse library of analogues for screening. escholarship.org
Comparative Analysis of Structural Analogues and Their Biological Profiles
The biological profile of a drug candidate is intricately linked to its three-dimensional structure and chemical properties. By methodically altering parts of the this compound scaffold and assessing the resulting changes in biological activity, researchers can build a comprehensive Structure-Activity Relationship (SAR) model. This analysis is critical for identifying the key molecular features, known as pharmacophores, that are essential for the desired biological effect.
The characteristics of substituents on the aromatic rings of the benzophenone core significantly dictate the molecule's interaction with its biological target. These influences are broadly categorized as electronic and steric effects.
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron distribution across the molecule. In the parent compound, the chloro group at the 3'-position is an electron-withdrawing group. This feature can influence the molecule's acidity, basicity, and ability to form non-covalent interactions like hydrogen or halogen bonds. Studies on similar benzophenone and aminoketone derivatives show that both the type and position of such substituents are critical. nih.govnih.gov For instance, replacing the 3'-chloro group with a more electronegative fluorine or a less electronegative methyl group would predictably alter the electronic landscape of the B-ring, thereby affecting its binding affinity to a target protein. Research on various heterocyclic compounds has demonstrated that the presence of electron-withdrawing groups can enhance biological activity. researchgate.net
Steric Effects: The size and shape of substituents (steric factors) determine how well the molecule fits into its biological target's binding site. The 2-pyrrolidinomethyl group is a relatively bulky and conformationally restricted moiety. Modifying this group, for example, by substituting the pyrrolidine ring with a smaller azetidine (B1206935) or a larger piperidine ring, would probe the spatial tolerance of the binding pocket. Quantitative Structure-Activity Relationship (QSAR) studies on aminoketone derivatives have shown that bulky groups are often favored at certain positions, though there is a limit to the beneficial effect of size. nih.gov For instance, increasing the alkyl chain length of a substituent may initially increase activity, but an overly long chain could lead to a decrease, indicating a specific spatial constraint. nih.gov
Through the synthesis and biological evaluation of a library of analogues, direct correlations between structural elements and efficacy can be established. For the this compound class, several key features are likely to be important:
The 2-Aminomethyl Group: The β-aminoketone motif is a recognized pharmacophore in many biologically active compounds. researchgate.net The basic nitrogen in the pyrrolidine ring is likely crucial, as it would be protonated at physiological pH, allowing for a strong ionic interaction with an acidic amino acid residue (like aspartate or glutamate) in a receptor or enzyme active site.
The Benzophenone Ketone: The carbonyl group (C=O) of the benzophenone acts as a rigid linker, holding the two phenyl rings in a specific spatial orientation. It is also a potent hydrogen bond acceptor, a common and critical interaction for drug-receptor binding.
The 3'-Chloro Substituent: The position of the halogen on the B-ring is often a key determinant of activity. A chloro group at the 3'-position may offer an optimal combination of electronic properties and size to fit into a specific hydrophobic pocket on the target protein. Shifting the chloro group to the 2' or 4' position, or replacing it with other substituents, would likely result in a significant change in biological potency.
The following interactive table illustrates a hypothetical SAR analysis for analogues of this compound, demonstrating how systematic modifications could correlate with biological efficacy.
| Compound | A-Ring Moiety (at position 2) | B-Ring Substituent (at position 3') | Hypothetical Relative Potency | Rationale for Potency Change |
| Parent Compound | Pyrrolidinomethyl | Chloro | 100% | Optimal fit and electronic profile. |
| Analogue A | Piperidinomethyl | Chloro | 75% | Larger ring may cause steric clash. |
| Analogue B | Azetidinomethyl | Chloro | 90% | Smaller ring may slightly alter vector. |
| Analogue C | Pyrrolidinomethyl | Fluoro | 85% | Fluoro is smaller and more electronegative. |
| Analogue D | Pyrrolidinomethyl | Methyl | 40% | Methyl is electron-donating, altering electronics. |
| Analogue E | Pyrrolidinomethyl | Hydrogen | 15% | Lack of halogen removes key interaction. |
| Analogue F | 4'-Chloro-2-pyrrolidinomethyl benzophenone | Chloro (at 4') | 50% | Incorrect positioning of the key halogen group. |
Development of Structure-Activity Hypotheses and Design of Next-Generation Compounds
The data gathered from SAR studies culminates in the formation of a structure-activity hypothesis. This is a predictive model that describes the essential pharmacophoric elements and their optimal spatial arrangement for biological activity. For this series, a working hypothesis might be: "High efficacy requires a protonatable tertiary amine within a five-membered ring at the 2-position, a hydrogen-bond-accepting ketone linker, and a moderate-sized, electron-withdrawing halogen at the 3'-position of the B-ring."
Armed with this hypothesis, medicinal chemists can engage in the rational design of next-generation compounds with potentially superior properties. nih.gov Strategies include:
Bioisosteric Replacement: Replacing key functional groups with other groups that have similar physical or chemical properties. For example, the 3'-chloro group could be replaced with a trifluoromethyl (CF3) group to probe for enhanced hydrophobic interactions or improved metabolic stability. nih.gov
Conformational Constraint: Introducing elements that reduce the number of conformations the molecule can adopt. This can "lock" the molecule in its most active shape, increasing potency by reducing the entropic cost of binding. This could involve creating additional cyclic structures within the molecule.
Pharmacophore Scaffolding: Retaining the key pharmacophoric elements (the amine, ketone, and halogen) while modifying the core benzophenone scaffold itself to explore new chemical space and potentially improve properties like solubility or bioavailability. nih.gov
This iterative cycle of design, synthesis, and testing is fundamental to the process of drug discovery and aims to refine lead compounds into clinical candidates. nih.govnih.gov
Applications and Future Research Directions for 3 Chloro 2 Pyrrolidinomethyl Benzophenone
Role as Chemical Building Blocks and Synthetic Intermediates
Chemical building blocks are relatively small molecules that contain reactive functional groups, allowing them to be pieced together to form larger, more complex molecular architectures. amerigoscientific.com This modular approach is a cornerstone of modern organic synthesis, enabling the efficient and flexible construction of target compounds for pharmaceuticals, agrochemicals, and materials science. amerigoscientific.comnih.gov
The structure of 3'-Chloro-2-pyrrolidinomethyl benzophenone (B1666685) makes it a versatile synthetic intermediate. The benzophenone core is a diaryl ketone that serves as a rigid scaffold. nih.govwikipedia.org The chloro-substituent and the pyrrolidinomethyl group offer distinct points for chemical modification. Halogen atoms like chlorine are frequently used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions) to form new carbon-carbon or carbon-heteroatom bonds, a critical step in building molecular complexity. The pyrrolidine (B122466) ring, a common feature in bioactive molecules, can influence solubility, receptor binding, and pharmacokinetic properties.
The use of such building blocks allows chemists to assemble complex three-dimensional molecules that might be difficult to create otherwise. illinois.edu By capturing specific structural features in a modular block, synthetic pathways can be streamlined, facilitating the creation of diverse molecular libraries for screening and functional testing. illinois.edu For instance, synthetic routes to highly functionalized oxazepines have been developed using multi-substituted benzaldehyde (B42025) intermediates, demonstrating how complex precursors are essential for multi-gram scale production for preclinical studies. researchgate.net
Benzophenone and its derivatives are established intermediates in the chemical industry. chemicalbook.com They are integral to the synthesis of various pharmaceutical agents, including antihistamines and other drugs. chemicalbook.comnih.gov The presence of the chloro group on the benzophenone scaffold is particularly relevant, as halogenated compounds are prevalent in medicinal chemistry. For example, derivatives of 3-chloro-2-azetidinones, which are synthesized from related chloro-intermediates, are known to possess a wide range of biological activities, including antibacterial and anti-inflammatory properties. mdpi.comresearchgate.net
In the realm of specialty chemicals, functionalized building blocks are used to create advanced materials like block copolymers. rsc.org The ability to incorporate specific chemical moieties allows for the precise tuning of material properties. The synthesis of polymers containing 3-chloro-2-hydroxypropyl methacrylate (B99206) highlights how a chloro-functionalized monomer can serve as a versatile platform for further chemical modification, creating materials with tailored characteristics. rsc.org
Table 1: Examples of Benzophenone Derivatives in Synthesis
| Precursor/Intermediate Type | Synthetic Application | Resulting Compound Class | Reference |
|---|---|---|---|
| Benzophenone Scaffolds | Friedel-Crafts acylation, oxidation | Pharmaceutical ingredients, photoinitiators | nih.govwikipedia.orgchemicalbook.com |
| 2-chloro-benzoyl chloride | Condensation with benzene (B151609) | 2-chloro-benzophenone | google.com |
| 3-chloro-2-methyl-1-propene | Chlorination | 3-chloro-2-(chloromethyl)-1-propene (used in natural product synthesis) | orgsyn.org |
| 2-Aminobenzothiazole | Condensation with chloroacetyl chloride | 3-chloro-2-(aryl)-4-oxoazetidinones (antibacterial agents) | mdpi.com |
| Dihydroxybenzophenone | Propargylation and click chemistry | 1,2,3-Triazole Benzophenone derivatives (potential photoprotective agents) | scielo.br |
Application as Research Probes in Biological Systems
Research probes are specialized molecules designed to interact with biological targets like enzymes and receptors. They are indispensable tools for elucidating biological pathways, identifying new drug targets, and screening for lead compounds.
Molecules that can selectively bind to or inhibit an enzyme are crucial for studying its function. By observing how a probe affects enzymatic activity, researchers can gain insights into the enzyme's mechanism and substrate recognition patterns. nih.gov Substituted oligopeptides, for example, have been used as competitive inhibitors to study the active site of proteases involved in post-translational protein processing. nih.gov
Benzophenone derivatives have shown utility in this area. Certain dimeric benzophenones have been found to inhibit lipopolysaccharide-induced nitric oxide (NO) production, suggesting they interfere with the enzymatic processes of inflammatory pathways. nih.gov Furthermore, related benzamide (B126) compounds, such as GW9662, have been widely used as antagonists to study the function of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism. nih.gov Although GW9662 has shown some off-target effects, its use has been instrumental in probing the PPAR signaling pathway, demonstrating the value of such chemical tools. nih.gov
A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In research, synthetic ligands are fundamental for identifying, purifying, and characterizing cellular receptors. The development of selective ligands for specific receptor subtypes is a major goal in pharmacology.
The benzamide structure, closely related to benzophenone, is a key feature in ligands for various receptors. A notable example is the synthesis of iodinated benzamides, such as [¹²³I]IBZM, which are used as high-affinity imaging agents for CNS D-2 dopamine (B1211576) receptors. nih.gov These radiolabeled ligands allow for in vivo visualization and characterization of receptor distribution and density through techniques like SPECT imaging. nih.gov
Another example is PK11195, a ligand for the peripheral benzodiazepine (B76468) receptor, which was identified as a novel antagonist of the human constitutive androstane (B1237026) receptor (CAR). nih.gov This discovery allows PK11195 to be used as a chemical tool to specifically study CAR function and its role in regulating drug-metabolizing enzymes, independent of its effects on other receptors. nih.gov These examples show how molecules structurally related to 3'-Chloro-2-pyrrolidinomethyl benzophenone can be adapted into powerful probes for receptor biology.
Table 2: Examples of Benzophenone-Related Compounds as Research Probes
| Compound/Class | Biological Target | Application | Reference |
|---|---|---|---|
| PK11195 | Constitutive Androstane Receptor (CAR) | Selective antagonist for studying receptor function and drug metabolism. | nih.gov |
| Iodobenzamide Analogues (e.g., [¹²³I]IBZM) | D-2 Dopamine Receptors | Receptor imaging agent for CNS studies. Used in competition binding assays. | nih.gov |
| GW9662 (2-Chloro-5-nitro-N-phenylbenzamide) | Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | Antagonist used to investigate lipid metabolism and inflammation pathways. | nih.gov |
| Dimeric Benzophenones | RAW 264.7 cells (macrophages) | Inhibition of lipopolysaccharide-induced NO production. | nih.gov |
Reference Standard Development in Analytical Chemistry
Analytical reference standards are highly purified and well-characterized materials used to ensure the accuracy and validity of analytical tests. sigmaaldrich.comsupelco.com.tw In the pharmaceutical industry, they are essential for confirming the identity, purity, and strength of drug substances and products, and are required for regulatory compliance. sigmaaldrich.com These standards are produced by accredited bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). analytics-shop.com
Given the prevalence of the benzophenone scaffold in pharmaceuticals, related compounds are often required as reference standards. These can be standards for the active pharmaceutical ingredient (API) itself or for known impurities that must be monitored during quality control. For instance, 5-Chloro-2-(methylamino)benzophenone, a compound structurally similar to this compound, is an official British Pharmacopoeia (BP) Reference Standard. sigmaaldrich.com It is used for quantitative assays as specified in official BP monographs for drugs like diazepam and temazepam. sigmaaldrich.com Similarly, other benzophenone derivatives, such as 3-(1-Acetoxyethyl)benzophenone, are available as characterized impurity standards for the quality control of APIs like ketoprofen. lgcstandards.com The existence of these official standards underscores the analytical importance of this chemical class and suggests a potential role for this compound as a reference material, either as a synthetic intermediate or a potential metabolite or impurity in a related drug product.
Table 3: Examples of Benzophenone Derivatives as Analytical Standards
| Compound Name | Standard Type | Issuing/Supplying Body | Application | Reference |
|---|---|---|---|---|
| 5-Chloro-2-(methylamino)benzophenone | Pharmaceutical Primary Standard | British Pharmacopoeia (BP) | Quantitative tests for APIs like diazepam and temazepam. | sigmaaldrich.com |
| 4-chlorobenzophenone | Reference Standard | United States Pharmacopeia (USP) | General analytical standard. | analytics-shop.com |
| 3-(1-Acetoxyethyl)benzophenone | Impurity Standard | LGC Standards | Reference material for Ketoprofen API quality control. | lgcstandards.com |
Method Validation and Quality Control in Research Settings
In any research application, the purity and identity of the chemical entity are paramount. For this compound, robust analytical methods are necessary for its characterization and quality control. While specific validated methods for this particular compound are not extensively documented in publicly available literature, standard methods for the analysis of benzophenone derivatives can be readily adapted.
Method Validation Parameters
A comprehensive method validation for this compound would involve assessing the following parameters:
| Parameter | Description | Typical Techniques |
| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, Mass Spectrometry (MS) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A series of at least five concentrations are typically analyzed. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Determined by the linearity studies. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Can be assessed using a reference standard or by the recovery of a known amount of analyte spiked into a blank matrix. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). | Includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | Variations may include changes in mobile phase composition, pH, column temperature, and flow rate in HPLC. |
Table 1: Method Validation Parameters for this compound
For routine quality control in a research setting, a combination of HPLC with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy would be highly effective. HPLC would provide quantitative data on purity, while ¹H and ¹³C NMR would confirm the structure of the compound.
Quantitative Determination of Related Compounds
During the synthesis of this compound, several related compounds or impurities could potentially be formed. The quantitative determination of these is crucial for ensuring the purity of the final product and for understanding the reaction pathways. Based on a likely synthetic route involving a Friedel-Crafts acylation followed by a Mannich reaction, potential related compounds could include:
| Potential Related Compound | Origin |
| Isomers | Positional isomers of the chloro or pyrrolidinomethyl group on the benzophenone skeleton. |
| Starting Materials | Unreacted 3-chlorobenzoyl chloride, toluene (B28343) (or a substituted toluene derivative), and pyrrolidine. |
| By-products of Acylation | Di-acylated products or other side-products from the Friedel-Crafts reaction. |
| By-products of Mannich Reaction | Bis-substituted products or products of self-condensation of the reactants. |
| Degradation Products | Compounds formed due to instability of the product under certain conditions (e.g., light, heat, or pH). |
Table 2: Potential Related Compounds and Their Origins
A suitable analytical method, likely a gradient HPLC method, would need to be developed and validated to separate and quantify these potential impurities. The use of a mass spectrometer as a detector (LC-MS) would be highly advantageous for the identification of unknown impurities.
Potential in Materials Science Research (e.g., as Photo-initiators or UV Absorbers)
The benzophenone moiety in this compound is a well-known chromophore that exhibits strong absorption in the UV region. This property makes it a candidate for applications in materials science, particularly as a photo-initiator or a UV absorber.
As a photo-initiator , upon absorption of UV light, the benzophenone core can be excited to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor molecule (like an amine or a thiol) to generate free radicals. These radicals can initiate polymerization reactions, making the compound potentially useful in UV-curing inks, coatings, and adhesives. sigmaaldrich.com The presence of the pyrrolidinomethyl group, which contains a tertiary amine, could potentially act as an intramolecular co-initiator, enhancing the photoinitiation efficiency. mdpi.com
As a UV absorber , the compound could be incorporated into polymers or coatings to protect them from the damaging effects of UV radiation. sci-hub.se By absorbing harmful UV rays and dissipating the energy as heat, it can prevent the degradation of the material, thus prolonging its lifespan and maintaining its physical properties and appearance. sci-hub.se
Mechanisms of Radical Generation and Photoreactivity
The photoreactivity of benzophenone derivatives is well-understood. The key steps involved in radical generation for a Type II photoinitiator like a benzophenone derivative are:
UV Absorption and Excitation: The benzophenone core absorbs a photon of UV light, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π-orbital (n → π transition).
Intersystem Crossing: The initially formed excited singlet state rapidly and efficiently undergoes intersystem crossing to the more stable triplet state.
Hydrogen Abstraction: The triplet state benzophenone is a highly reactive diradical species. It can abstract a labile hydrogen atom from a suitable donor molecule (the co-initiator). In the case of this compound, the tertiary amine of the pyrrolidinomethyl group could serve as an intramolecular hydrogen donor.
Radical Formation: This hydrogen abstraction process results in the formation of a ketyl radical from the benzophenone and a new radical from the co-initiator. Both of these radicals can then initiate polymerization.
The presence of the chloro-substituent on one of the phenyl rings can influence the photoreactivity by modifying the energy levels of the excited states and the efficiency of intersystem crossing.
Conceptual Applications in Polymer Chemistry and Coatings
The potential applications of this compound in polymer chemistry and coatings are diverse and build upon the established utility of benzophenone derivatives.
In UV-Curable Coatings: The compound could be formulated into coatings for wood, metal, and plastics. Upon exposure to UV light, it would initiate rapid polymerization of monomers and oligomers in the coating, leading to a hard, durable, and chemically resistant film. The potential for intramolecular co-initiation could lead to faster cure speeds.
In Hydrogel Synthesis: Photoinitiators are crucial for the formation of hydrogels through photopolymerization. This compound could be used to create hydrogels for various applications, including in the biomedical field for drug delivery or tissue engineering, provided its biocompatibility is established.
As a Cross-linking Agent: If incorporated into a polymer backbone or as an additive, it could be used to cross-link polymer chains upon UV irradiation. This would improve the mechanical properties, thermal stability, and solvent resistance of the polymer.
As a UV Stabilizer in Plastics: By incorporating it into plastics, it could act as a UV absorber, preventing the polymer from becoming brittle and discolored upon exposure to sunlight. This is particularly relevant for outdoor applications of plastics.
Emerging Research Frontiers and Interdisciplinary Collaborations
While specific research on this compound is nascent, the broader field of benzophenone chemistry points towards exciting future directions.
Advanced Photoinitiating Systems: Research into novel photoinitiating systems for LED-based curing is a rapidly growing area. mdpi.comresearchgate.net The development and characterization of this compound for use with specific wavelength LEDs could be a fruitful area of research. This would involve collaborations between synthetic chemists and polymer scientists.
Functional Materials for Optoelectronics: Benzophenone derivatives are being explored for their potential in organic light-emitting diodes (OLEDs). matrixscientific.commdpi.com The specific electronic properties endowed by the chloro and pyrrolidinomethyl substituents could be investigated for such applications, requiring collaboration with materials physicists and engineers.
Medicinal Chemistry: Many benzophenone derivatives exhibit a range of biological activities. While outside the direct scope of this materials-focused article, the potential for this compound as a scaffold in drug discovery could be an area for interdisciplinary research between chemists and biologists.
Q & A
Q. What are the optimal synthetic routes for 3'-chloro-2-pyrrolidinomethyl benzophenone, and how can reaction efficiency be validated?
Methodological Answer: The synthesis can be optimized using hydrazone-based intermediates, as demonstrated in analogous benzophenone derivatives (e.g., 5-chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one). Reaction efficiency is validated via gas-liquid chromatography (GLC) with internal standards (e.g., biphenyl) to quantify conversion rates. For example, a 97.3% conversion of benzophenone to benzhydrol was confirmed using GLC area ratios .
Q. Which spectroscopic techniques are most reliable for characterizing the solvatochromic properties of this compound?
Methodological Answer: Fourier-transform infrared (FTIR) spectroscopy, particularly monitoring the ν(C=O) stretch (~1660–1700 cm⁻¹), is critical. Solvent interactions (e.g., hydrogen bonding with acetonitrile or alcohols) can split the ν(C=O) band, as seen in benzophenone derivatives. Kubo–Anderson function fitting decomposes overlapping peaks, with hydrogen bond lifetimes (~7.7 ps) quantified via correlation times .
Q. What safety protocols are recommended for handling chloro-substituted benzophenones in laboratory settings?
Methodological Answer: Follow OSHA HCS guidelines:
- Use liquid-binding materials (e.g., diatomite) for spill containment.
- Maintain airborne concentrations below Protective Action Criteria (PAC-1: 2.1 mg/m³).
- Dispose of waste via certified biological waste treatment facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can contradictory spectral data arising from solvent effects be resolved in benzophenone derivatives?
Methodological Answer: Contradictions in ν(C=O) shifts between experimental and computational data (e.g., DFT predictions) are addressed by comparing solvent polarity parameters (Onsager reaction field, |E_Ons|). For halogenated solvents, rapid hydrogen/halogen bond interexchange reduces peak splitting, whereas alcohols exhibit distinct split bands. Statistical analysis of solvent–solute interaction probabilities clarifies discrepancies .
Q. What computational strategies validate experimental observations of hydrogen bonding in this compound solutions?
Methodological Answer: Density functional theory (DFT) calculations model solvent–carbonyl interactions. For example, linear relationships between experimental and theoretical vibrational shifts confirm hydrogen bonding configurations (e.g., single water molecules bonding to carbonyl groups). Molecular dynamics simulations further quantify hydrogen bond lifetimes (~7.7 ps) .
Q. How can photochemical methods enhance alkylation reactions involving benzophenone derivatives?
Methodological Answer: Benzophenone acts as both a hydrogen atom transfer (HAT) activator and terminal oxidant in flow chemistry. In a two-step process:
- UV light initiates HAT, enabling C-4 alkylation of pyridines.
- Inline removal of blocking groups ensures scalability. Computational studies (e.g., transition state analysis) optimize reaction pathways .
Q. What analytical workflows ensure purity assessment of this compound in complex mixtures?
Methodological Answer: Combine high-performance liquid chromatography (HPLC) with polarographic detection. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
